molecular formula C16H19N5O2 B2971098 3-Methyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione CAS No. 303973-00-4

3-Methyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione

Cat. No. B2971098
CAS RN: 303973-00-4
M. Wt: 313.361
InChI Key: LOPBZXUEPMRYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione, also known as MPA, is a purine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPA has been found to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Chemical Properties and Reactions

  • Ionization and Methylation Reactions : Purine-6,8-diones, including compounds similar to the query chemical, undergo specific ionization and methylation reactions based on their structural class. These reactions are critical for understanding the chemical behavior of purine derivatives, influencing their biological activity and pharmaceutical applications (Rahat, Bergmann, & Tamir, 1974).

Synthesis of New Derivatives

  • Synthesis Techniques : Innovative synthesis techniques have been developed for creating new derivatives of purine-2,6-diones. These techniques involve intramolecular alkylation and have led to the creation of compounds with potential biological activities. The synthesized compounds are explored for their potential as therapeutic agents due to their unique chemical structures (Simo, Rybár, & Alföldi, 1998).

Potential Therapeutic Applications

  • Biological Activities : The study of methylxanthines, which share a purine structure with the query compound, reveals their multifaceted therapeutic potential. These compounds have been explored for their potential in treating various medical conditions, emphasizing the importance of understanding the interactions and biological activity profiles of purine derivatives (Latosinska et al., 2014).
  • Antitumor Activity : Some purine derivatives have been synthesized and examined for their antitumor activity and vascular relaxing effects. This exploration is pivotal for developing new therapeutic agents based on purine structures, contributing to cancer treatment and cardiovascular health (Ueda et al., 1987).

properties

IUPAC Name

3-methyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-17-15-18-13-12(14(22)19-16(23)20(13)2)21(15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPBZXUEPMRYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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